Rosmaridiphenol

Description

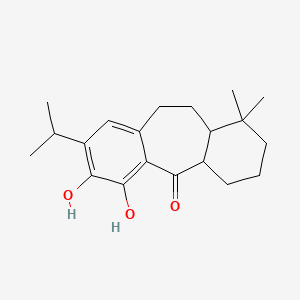

Structure

2D Structure

3D Structure

Properties

CAS No. |

91729-95-2 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

14,15-dihydroxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |

InChI |

InChI=1S/C20H28O3/c1-11(2)14-10-12-7-8-15-13(6-5-9-20(15,3)4)17(21)16(12)19(23)18(14)22/h10-11,13,15,22-23H,5-9H2,1-4H3 |

InChI Key |

WIEOUDNBMYRSRD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |

melting_point |

182-184°C |

physical_description |

Solid |

Synonyms |

rosmaridiphenol |

Origin of Product |

United States |

Definitive Structural Elucidation and Stereochemical Characterization of Rosmaridiphenol

Initial Structural Assignments and Subsequent Revisions

Rosmaridiphenol was first isolated and identified as a novel antioxidant compound from the leaves of Rosmarinus officinalis. researchgate.net Initial structural elucidation was accomplished using a combination of infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR. researchgate.net However, a subsequent, more careful examination of the spectroscopic data from a diterpene isolated from a Chilean sample of Rosmarinus officinalis, which matched the physical and spectroscopic data of the patented this compound, revealed inconsistencies. researchgate.netnih.gov

This re-evaluation led to a significant structural revision. The critical change involved the placement of a carbonyl function. The original proposed structure was incorrect; further analysis indicated that the carbonyl group should be located at the C-1 position instead of the initially assigned C-20 position. researchgate.netnih.gov This led to the corrected structure of this compound being proposed as 11,12-dihydroxy-8,11,13-icetexatrien-1-one. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

The correction of the this compound structure was primarily driven by extensive 2D NMR analysis. researchgate.netnih.govacs.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial data to establish the correct connectivity of atoms. researchgate.net

One key piece of evidence that cast doubt on the original structure was the chemical shift of the phenolic hydroxy protons. In the initial structure, one hydroxy group would have been chelated by the C-20 keto function, which would typically cause its proton to resonate at a much lower field (around δ 12.27–13.43 ppm) than what was observed (δ 5.79 and 8.01). researchgate.net The absence of this characteristic downfield shift was a major inconsistency. researchgate.net

The revised structure was supported by key correlations observed in the NMR spectra. For instance, HMBC experiments on the diacetate derivative of this compound showed a correlation from the proton signal at δ 1.47 (H-10) to the carbon signals at δ 4.43 and δ 2.15 (C-20), which confirmed the proposed corrected structure. researchgate.net A complete and unambiguous assignment of the proton NMR spectrum was later achieved using full spin-spin simulation, further solidifying the corrected structural data. researchgate.netnih.gov

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for the Corrected Structure of this compound

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |

| 1 | - | 201.21 s | - |

| 5 | 1.13 ddd | 48.86 d | H-19 |

| 10 | 2.70 m | 49.55 d | H-18 |

| 11 | - | 140.09 s | - |

| 12 | - | 141.83 s | - |

| 14 | 6.47 s | 117.71 d | H-7α, H-16, H-17 |

| 18 | 1.07 s | 19.89 q | H-2β, H-3α, H-3β, H-6α, H-19 |

| 19 | 0.90 s | 31.93 q | H-5, H-6α |

| 20 | 3.14 brd (α), 2.43 dd (β) | 22.70 t | H-1 (in derivative) |

Data adapted from spectroscopic analysis of this compound and its derivatives. The 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. researchgate.net

To provide unequivocal proof of the revised structure, single-crystal X-ray analysis was performed. researchgate.netnih.gov This technique provides a definitive three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions and bonding. The analysis was conducted on the diacetate derivative of this compound. researchgate.netacs.org The results from the X-ray crystallography conclusively confirmed that the carbonyl group is located at the C-1 position, validating the structure of 11,12-dihydroxy-8,11,13-icetexatrien-1-one and settling any remaining ambiguity about its constitution. researchgate.netnih.govacs.org

Absolute Configuration Determination of this compound and its Derivatives

With the correct planar structure established, the next step was to determine the absolute configuration—the precise three-dimensional arrangement of its atoms in space. This was accomplished through a powerful combination of chiroptical spectroscopy and theoretical calculations.

Vibrational Circular Dichroism (VCD) has emerged as a robust tool for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization required by X-ray analysis. researchgate.netspark904.nlspectroscopyasia.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spark904.nlspectroscopyasia.com While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images, exhibiting equal magnitude but opposite signs. spark904.nl The experimental VCD spectrum was measured for the diacetate derivative of this compound to assign its absolute stereochemistry. researchgate.netresearchgate.netnih.govacs.org

The assignment of the absolute configuration from experimental VCD data is achieved by comparing it to a theoretically calculated spectrum of a molecule with a known, specific stereochemistry. spark904.nlspectroscopyasia.com This is where Density Functional Theory (DFT) calculations become essential. DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules, which in turn allows for the prediction of various properties, including VCD spectra. mdpi.comnih.gov

For this compound diacetate, the VCD spectrum was calculated using DFT at the B3LYP/DGDZVP level of theory. researchgate.net By comparing the signs and intensities of the bands in the experimental VCD spectrum with those of the DFT-calculated spectrum, researchers could unambiguously assign the absolute configuration of the molecule. researchgate.netresearchgate.netnih.gov This integrated approach, combining experimental VCD measurements with high-level DFT computations, provided the final, conclusive piece of the structural puzzle, establishing the absolute stereochemistry of this compound. researchgate.netnih.govacs.org

Synthetic Chemistry of Rosmaridiphenol

Total Synthesis Methodologies

The de novo construction of rosmaridiphenol has been approached through several elegant strategies, primarily focusing on the efficient assembly of its characteristic fused ring system.

Strategies Involving Abietane (B96969) Core Rearrangements

A key strategy in the total synthesis of icetexane diterpenoids, including (±)-rosmaridiphenol, involves the biomimetic rearrangement of a more common [6-6-6] abietane scaffold into the [6-7-6] icetexane framework. acs.orgoup.com This ring expansion is a pivotal step in achieving the desired molecular architecture.

One reported total synthesis utilizes the rearrangement of an abietane core intermediate to furnish the icetexane skeleton. thieme-connect.comx-mol.net This transformation is critical for accessing not only (±)-rosmaridiphenol but also other related natural products like (±)-barbatusol and (±)-pisiferin. thieme-connect.comx-mol.netdntb.gov.ua The key reaction involves treating an abietane precursor with trifluoromethanesulfonic anhydride (B1165640) in pyridine, which facilitates the ring expansion to the seven-membered B-ring characteristic of the icetexane core. thieme-connect.comresearchgate.net This method provides a foundational route to the core structure, from which the final target molecule can be elaborated. thieme-connect.com

Gold-Catalyzed Cyclization Approaches

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the development of highly efficient and direct routes to complex molecules. researchgate.net A short and effective total synthesis of this compound has been developed utilizing a gold-catalyzed cyclization reaction as the key step. acs.orgresearcher.lifenih.gov This approach constructs the acs.orgacs.orgx-mol.net-fused tricyclic core from acyclic enynal precursors. acs.orgnih.gov

In this methodology, substrates are first prepared via reactions such as the Sonogashira coupling. acs.org The subsequent gold-catalyzed cyclization of the enynal intermediate efficiently forges the complex icetexane skeleton. acs.orgacs.org Different gold catalysts, including NaAuCl₄ and AuBr₃, have been explored to optimize the reaction. scribd.com The synthesis is completed by further functional group manipulations, such as the cleavage of methyl ethers with boron tribromide (BBr₃), to yield the final this compound product. acs.org This strategy is notable for its efficiency and applicability to a wider range of icetexane diterpenoids. researcher.lifeacs.org

| Catalyst | Substrate | Result | Reference |

|---|---|---|---|

| NaAuCl₄ | Enynal Precursor (3a) | Formation of cyclized intermediate | scribd.com |

| AuBr₃ | Enynal Precursor (3a) | Improved yield of desired acs.orgacs.orgx-mol.net-tricyclic product (5a) | scribd.com |

| PCC | Intermediate Alcohol | Oxidation to enone | scribd.com |

| BBr₃ | Methylated Intermediate | Cleavage of methyl ethers to yield this compound | acs.org |

Novel Synthetic Routes and Reaction Development

The quest for more efficient synthetic pathways to this compound has spurred the development of novel reactions. The gold-catalyzed synthesis represents a significant advancement over earlier, longer synthetic sequences. acs.orgnih.gov This route provides a concise pathway from relatively simple starting materials to the complex tricyclic core of icetexane diterpenoids. acs.org The development of such methods is crucial for enabling easier access to these biologically active compounds for further study. researchgate.net Research continues to focus on creating versatile and scalable synthetic strategies for this class of natural products. researchgate.netresearchgate.net

Semisynthesis from Precursor Compounds

Semisynthesis, which utilizes abundant, naturally occurring starting materials, offers a practical alternative to total synthesis for producing complex natural products.

Transformation of Naturally Occurring Diterpenes (e.g., Pisiferic Acid)

A successful semisynthesis of (+)-rosmaridiphenol has been achieved starting from (+)-pisiferic acid, a readily available abietane diterpenoid. oup.comoup.com This multi-step conversion leverages the existing carbon skeleton of pisiferic acid, modifying it to produce the target molecule.

| Starting Material | Key Reagents | Key Transformation | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| (+)-Pisiferic Acid | (CF₃SO₂)₂O; SIBX | Abietane to Icetexane Rearrangement; Ortho-oxygenation | (+)-Rosmaridiphenol | 13% (9 steps) | oup.com |

Mechanistic Aspects of Semisynthetic Conversions

The semisynthesis of this compound from pisiferic acid is mechanistically interesting, centered on the biomimetic ring expansion of the six-membered B-ring of the abietane scaffold to the seven-membered ring of the icetexane structure. oup.comresearchgate.net This transformation is thought to proceed through carbocation intermediates generated by the action of trifluoromethanesulfonic anhydride on a hydroxylated precursor. researchgate.net The subsequent ortho-selective oxygenation of the aromatic ring is another critical transformation. The use of hypervalent iodine(V) reagents like SIBX is effective for installing the hydroxyl group at the correct position, leading to the ortho-hydroquinone moiety characteristic of this compound. oup.comoup.com This regioselective functionalization is a key challenge in the synthesis of many phenolic natural products. oup.com

Biosynthetic Pathways and Precursor Relationships

Hypothesized Biosynthetic Route from Abietane (B96969) Diterpenoids

The prevailing hypothesis suggests that icetexanes are the products of an enzyme-mediated rearrangement of an abietane skeleton. nih.gov This transformation is a critical step in generating the structural diversity observed in diterpenoids isolated from various plant sources, particularly within the Salvia genus. thieme-connect.de

The transformation from the abietane to the icetexane framework is explained by a proposed carbocation-mediated rearrangement. thieme-connect.de A widely cited mechanism posits that the process begins with an enzymatic activation of the C(20) methyl group on an abietane precursor. nih.gov This could occur through protonation-dehydration or hydride abstraction, leading to the formation of a primary carbocation. nih.gov

This highly unstable primary cation is thought to immediately undergo a Wagner-Meerwein 1,2-alkyl shift. nih.gov This rearrangement involves the migration of the C9-C10 bond to the C-20 position, which expands the central B-ring from a six-membered to a seven-membered ring. nih.govuzh.ch This skeletal reorganization results in the formation of a more stable tertiary carbocation at C-10, which is characteristic of the icetexane core structure. thieme-connect.deuzh.ch The process can be terminated by deprotonation to yield an alkene or by the trapping of the carbocation by a water molecule. thieme-connect.deuzh.ch

While the initial steps of the diterpene biosynthesis leading to the abietane precursor are catalyzed by enzymes like terpene synthases and cytochrome P450 monooxygenases, the final rearrangement steps may not be exclusively under enzymatic control. nih.govnih.gov The formation of the initial carbocation from an abietane alcohol precursor is believed to be an enzyme-mediated event. nih.gov

However, experimental evidence suggests that the subsequent trapping of the tertiary carbocation intermediate by a water molecule to form a C-10 tertiary alcohol—a feature of compounds like rosmaridiphenol—can proceed without enzymatic guidance. uzh.chsci-hub.st Studies have demonstrated that this ring expansion and subsequent hydration can occur abiotically, refuting earlier hypotheses that the specific stereochemistry of the water attack required an enzyme. uzh.chsci-hub.st This indicates a remarkable interplay between enzymatic catalysis and spontaneous chemical reactions in the biosynthesis of these complex natural products. beilstein-journals.org

Connection to Carnosic Acid Oxidation Pathways in Rosmarinus officinalis

This compound is identified as a metabolite derived from the oxidation of carnosic acid, a major phenolic diterpene found abundantly in rosemary (Rosmarinus officinalis). mdpi.comnih.gov Carnosic acid is the primary natural phenolic diterpene in fresh rosemary and sage leaves and serves as the precursor to a cascade of other related compounds. google.comresearchgate.net

Through primarily non-enzymatic reactions, carnosic acid is oxidized to various derivatives, especially after harvesting or under stress conditions. mdpi.comnih.gov The most prominent of these oxidation products is carnosol. nih.gov this compound, along with compounds like rosmanol (B1679572) and epirosmanol, is also formed through these oxidative pathways, though typically in lesser amounts. mdpi.comnih.gov Therefore, the presence of this compound in rosemary extracts is directly linked to the degradation of the more abundant carnosic acid. nih.gov

Metabolic Profiling of this compound in Botanical Sources

Metabolic profiling, a comprehensive analytical approach to identify and quantify the suite of small-molecule metabolites in a biological sample, has been employed to study the chemical composition of various plants, including Rosmarinus officinalis. nih.govnih.gov These studies confirm the presence of this compound as a constituent of rosemary. mdpi.comhmdb.ca

Chemical analyses consistently show that this compound is a minor component compared to its precursor, carnosic acid, and the principal oxidation product, carnosol. nih.gov In some analyses of dried rosemary leaves, the concentration of this compound was found to be at undetectable levels, highlighting its status as a trace metabolite. google.com Furthermore, metabolic studies on rosemary plants subjected to abiotic stress, such as high light and temperature, revealed an interesting behavior. While the concentration of carnosic acid decreased and other oxidized derivatives like rosmanol accumulated, the levels of this compound did not show a significant increase, suggesting distinct dynamics within the oxidative cascade of carnosic acid. nih.gov

Advanced Analytical Methodologies for Rosmaridiphenol Profiling

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating rosmaridiphenol from other co-occurring compounds in rosemary extracts, a critical step for its accurate analysis.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

UHPLC-ESI-QTOF-MS is a powerful and widely utilized technique for the comprehensive phytochemical profiling of natural products like rosemary. thieme-connect.demdpi.comnih.gov This advanced method combines the high separation efficiency and speed of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF mass spectrometry. thieme-connect.deresearchgate.net The use of electrospray ionization (ESI) in negative mode has been reported to be particularly sensitive for the analysis of phenolic compounds. thieme-connect.de

In the analysis of rosemary extracts, UHPLC-ESI-QTOF-MS enables the successful identification and quantification of a wide array of polyphenols, including this compound. thieme-connect.demdpi.comnih.gov The identification is based on the compound's retention time, exact mass measurement of the deprotonated molecule [M-H]⁻, and its MS/MS fragmentation patterns. thieme-connect.de For instance, a study on rosemary infusions tentatively identified forty-four phenolic compounds, including eleven phenolic diterpenes, using this technique. encyclopedia.pub The method's high resolution allows for the separation and detection of over 50 polyphenols, including phenolic acids, flavonoids, and terpenoids, within a short analysis time. mdpi.comnih.gov

| Compound Identified in Rosemary Extracts | Retention Time (min) | Observed [M-H]⁻ (m/z) | Molecular Formula |

| Caffeoyl-fructosyl-glucose | 0.24 | 503.13 | C21H28O14 |

| Sagerinic acid | Not specified | 719.16 | Not specified |

| Salvianolic acid A | Not specified | 493.11 | Not specified |

| Salvianolic acid B | Not specified | 717.15 | Not specified |

| Corosolic acid | Not specified | 471.34 | Not specified |

| Baicalin | Not specified | 445.08 | Not specified |

| Pectolinarigenin | Not specified | 313.07 | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a modern and versatile planar chromatographic technique suitable for both qualitative and quantitative analysis of botanicals. sciencepub.net It allows for the simultaneous analysis of multiple samples and standards on a single plate, which enhances precision and accuracy. sciencepub.net HPTLC is considered a complementary method to HPLC, often utilizing unmodified silica (B1680970) gel for separation based on adsorption, in contrast to the partition chromatography common in reversed-phase HPLC. sciencepub.net

The method provides visible chromatograms, offering a quick overview of the entire sample composition. sciencepub.net The separated compounds can be visualized under different lighting conditions (white light, UV 254 nm, and UV 366 nm) and with the use of derivatizing reagents to produce colored spots. mdpi.com For instance, cinnamic acid derivatives like rosmarinic acid exhibit a characteristic light blue fluorescence under UV 366 nm. mdpi.com HPTLC has been effectively used to characterize antioxidants in different rosemary extracts and to quantify various compounds in plant extracts. mdpi.comnih.govresearchgate.net The development of a suitable mobile phase is crucial for achieving sharp and symmetrical peaks with distinct Rf values for simultaneous estimation of multiple compounds. nih.gov

| Compound | Rf Value | Mobile Phase System |

| Rosmarinic Acid | 0.32 | Toluene: Ethyl Acetate (B1210297): Formic Acid (3:7:0.1) |

| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | 0.52 | Toluene: Ethyl Acetate: Formic Acid (3:7:0.1) |

| Sinensitin | 0.56 | Toluene: Ethyl Acetate: Formic Acid (3:7:0.1) |

| Eupatorin | 0.71 | Toluene: Ethyl Acetate: Formic Acid (3:7:0.1) |

Spectroscopic Characterization in Analytical Contexts

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Recent studies have led to the correction of the initially proposed structure of this compound to 11,12-dihydroxy-8,11,13-icetexatrien-1-one, based on comprehensive 2D NMR data. researchgate.netnih.govacs.org

Detailed ¹H and ¹³C NMR data, along with correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) experiments, were crucial in establishing the correct connectivity of the atoms in the molecule. researchgate.net The absolute configuration of the diacetate derivative of this compound was further confirmed through single-crystal X-ray analysis and vibrational circular dichroism (VCD) measurements in conjunction with density functional theory (DFT) calculations. nih.govacs.org The complete ¹H NMR assignment was achieved through full spin-spin simulation. nih.govacs.org

¹H and ¹³C NMR Data for this compound (1) in CDCl₃

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 212.98 s | - |

| 2α | 38.41 t | 2.28 ddd (14.1, 4.3, 2.8) |

| 2β | 2.52 ddd (14.1, 14.1, 6.3) | |

| 3α | 42.16 t | 1.69 ddd (13.1, 6.3, 2.8) |

| 3β | 1.54 ddd (14.1, 13.1, 4.3) | |

| 4 | 33.58 s | - |

| 5 | 48.86 d | 1.13 ddd (13.9, 11.9, 2) |

| 6α | 24.44 t | 1.91 m |

| 6β | 2.05 m | |

| 7α | 28.53 t | 2.91 m |

| 7β | 3.12 m | |

| 8 | 129.57 s | - |

| 9 | 143.21 s | - |

| 10 | 40.23 d | 2.22 m |

| 11 | 141.22 s | - |

| 12 | 140.21 s | - |

| 13 | 120.45 d | 6.88 s |

| 14 | 126.98 s | - |

| 15 | 26.17 d | 3.25 sept (6.9) |

| 16 | 22.68 q | 1.23 d (6.9) |

| 17 | 22.68 q | 1.24 d (6.9) |

| 18 | 33.31 q | 0.93 s |

| 19 | 21.61 q | 0.90 s |

| 20 | 18.06 q | 1.34 d (6.9) |

Data derived from a study that corrected the structure of this compound. researchgate.net

Attenuated Total Reflectance Fourier-Transform Infrared (ATR/FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive, and reagent-free analytical technique used for the characterization of chemical molecules and materials. biorizon.eumdpi.com It works by measuring the vibrations of molecular bonds, which provides a unique spectral fingerprint for different functional groups. biorizon.eu The ATR accessory allows for the direct analysis of liquid and solid samples with minimal preparation. biorizon.eumdpi.com

This technique has been employed to characterize antioxidants in rosemary extracts. mdpi.com ATR-FTIR spectra can provide information about the macromolecular composition of a sample and identify alterations in the spectral fingerprint due to various factors. researchgate.net The spectral range of 4000 to 400 cm⁻¹ is typically used to identify organic groups based on their characteristic vibrations. mdpi.com In the context of rosemary extracts, ATR-FTIR has been used to suggest that increased antioxidant activity after fermentation is associated with the increased extraction of compounds like rosmarinic acid and abietane (B96969) diterpenoids. researchgate.net The ease of use and the small sample volume required make ATR-FTIR a valuable tool for quality control and authenticity assessment of natural products. mdpi.commdpi.com

Derivatization Strategies for Enhanced Analytical Detection and Resolution

In the analytical profiling of this compound, derivatization is a critical chemical modification step employed to enhance its suitability for various analytical techniques, particularly gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). jfda-online.comresearchgate.net The primary objectives of derivatizing this compound are to increase its volatility and thermal stability for GC analysis, and to improve its ionization efficiency and chromatographic retention for LC-MS analysis. jfda-online.comddtjournal.comnih.gov This process involves reacting the hydroxyl groups of the phenolic structure with a specific reagent to yield a less polar, more stable, and more readily detectable derivative. registech.com

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is the most prevalent derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as the phenolic hydroxyl groups in this compound. registech.comchemcoplus.co.jp The process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which reduces the compound's polarity, minimizes hydrogen bonding, and increases its volatility and thermal stability. registech.comchemcoplus.co.jp

Commonly used silylating agents for phenolic compounds include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful trimethylsilyl donor often used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing hindered hydroxyl groups. chemcoplus.co.jpsigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : A strong silylating reagent used for the analysis of phenolic and terpenic compounds in rosemary. researchgate.net In one optimized procedure, a sample fraction containing phenolic compounds was derivatized using 100 µl of MSTFA in 50 µl of pyridine, with the reaction carried out at 60°C for 30 minutes prior to GC-MS analysis. researchgate.net

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) : This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net TBDMS ethers are approximately 10,000 times more stable against hydrolysis than their TMS ether counterparts, offering a significant advantage for sample stability. registech.comchemcoplus.co.jp For GC-MS applications, these derivatives are particularly useful due to the characteristic and prominent M-57 fragment ion (loss of a tert-butyl group), which aids in structural elucidation. chemcoplus.co.jp

The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com It is crucial to perform these reactions under anhydrous conditions, as the presence of water can decompose the silylating reagent and the resulting derivatives. sigmaaldrich.comweber.hu

Acylation for Gas and Liquid Chromatography

Acylation involves the introduction of an acyl group (such as acetyl or trifluoroacetyl) into the molecule by reacting the phenolic hydroxyls with an acid anhydride (B1165640) or acyl halide. jfda-online.comrsc.org

For GC-MS analysis, derivatization with acetic anhydride can be performed to form acetate esters. mdpi.com This method has been used for the in-situ derivatization of phenolic compounds like catechol. A key benefit of this approach is the generation of characteristic mass spectra; for instance, the resulting derivatives often produce a signature ion at [M-42]⁺, corresponding to the loss of a ketene (B1206846) (CH₂CO) molecule, which is highly useful for selective ion monitoring (SIM) mode in GC-MS. mdpi.com

For enhanced detection sensitivity, especially with an electron capture detector (ECD) in GC, fluorinated anhydrides such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are used. jfda-online.comrsc.org

Derivatization for Enhanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection

While this compound can be analyzed directly by LC-MS, derivatization can significantly enhance detection sensitivity, which is crucial for trace-level analysis. ddtjournal.comnih.gov The strategy here is to introduce a "charge tag" or a moiety that has a high proton affinity, thereby improving ionization efficiency in electrospray ionization (ESI). mdpi.com

A prominent reagent for this purpose is Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) . ddtjournal.com Dansyl chloride reacts with phenols, typically at around 60°C, to form a derivative with a dimethylamino group that is readily protonated in positive-ion ESI. ddtjournal.com During tandem mass spectrometry (MS/MS), these derivatives undergo collision-induced dissociation (CID) to produce a highly stable and specific product ion at m/z 171. ddtjournal.com By using selected reaction monitoring (SRM) for the transition from the protonated molecular ion of the derivative to the m/z 171 fragment, a highly sensitive and selective detection of the original phenolic compound can be achieved. ddtjournal.com

Interactive Data Table: Derivatization Strategies for this compound Analysis

Below is a summary of derivatization strategies applicable to the analysis of this compound.

| Derivatization Type | Reagent | Analytical Technique | Purpose / Benefit | Example Reaction Conditions |

| Silylation | N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) | GC-MS | Increases volatility and thermal stability. researchgate.net | 100 µl MSTFA in 50 µl pyridine, 60°C for 30 min. researchgate.net |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | Forms highly stable derivatives; produces a characteristic M-57 fragment ion useful for MS identification. chemcoplus.co.jp | Reaction times of 5-20 min are typical. chemcoplus.co.jp |

| Acylation | Acetic Anhydride | GC-MS | Prevents chemical reactions between reactive ingredients; yields a characteristic [M-42]⁺ ion for selective detection. mdpi.com | Reaction with 1 M sodium carbonate buffer and vigorous mixing. mdpi.com |

| Cationic Tagging | Dansyl chloride | LC-MS/MS | Increases ionization efficiency in ESI; provides a specific product ion (m/z 171) for sensitive SRM analysis. ddtjournal.com | Reaction at 60°C for several minutes. ddtjournal.com |

Mechanistic Investigations of Rosmaridiphenol S Biological Interactions in Vitro

Molecular Mechanisms of Antioxidant Capacity

The antioxidant properties of Rosmaridiphenol are primarily attributed to its chemical structure as a phenolic diterpene. kosfaj.orgmdpi.com The presence of a catechol group in the aromatic ring is a key structural feature responsible for the antioxidant potential of rosemary's phenolic components. koreascience.kr

The principal mechanism by which this compound exerts its antioxidant effect is through its role as a hydrogen atom donor. kosfaj.orgmdpi.com Phenolic compounds like this compound can interrupt the chain reactions of free radicals by donating a hydrogen atom to these highly reactive molecules, thereby neutralizing them and forming more stable products. kosfaj.orgnih.gov This action terminates the propagation stage of oxidation. The antioxidant action is often described as a primary antioxidant mechanism, reacting with lipid and hydroxyl radicals to render them stable. nih.gov The isoprenoid quinone structure, characteristic of many rosemary polyphenols, acts as a chain terminator for free radicals and as a chelator of reactive oxygen species (ROS). nih.govnajah.edu

Lipid peroxidation is a chain reaction that degrades lipids, leading to food spoilage and cellular damage. The initiation phase involves the formation of a fatty free radical (R•), which reacts with oxygen to form an unstable peroxide free radical (ROO•). google.com Antioxidants like this compound inhibit lipid peroxidation by scavenging these free radicals. scirp.org By donating a hydrogen atom, this compound can convert lipid peroxyl radicals (ROO•) into more stable hydroperoxides (ROOH), while the antioxidant itself becomes a relatively stable radical that does not easily propagate the chain reaction. scirp.org

Studies on rosemary extracts, which contain this compound among other active compounds, have demonstrated a significant ability to inhibit lipid peroxidation in various food models and biological systems like microsomes and liposomes. kosfaj.orgkoreascience.krnih.gov For instance, rosemary extracts have been shown to effectively inhibit the formation of hydroperoxides in oils and slow down the oxidation process. kosfaj.orgkoreascience.kr The antioxidant activity of these phenolic diterpenes is crucial in protecting fatty membranes from oxidative damage. nih.gov

This compound is one of several potent antioxidant phenolic diterpenes found in rosemary, alongside compounds like Carnosic Acid, Carnosol, and Rosmanol (B1679572). kosfaj.orgmdpi.com

Carnosic Acid and Carnosol : These are the two most abundant and studied antioxidants in rosemary, accounting for over 90% of its antioxidant activity. researchgate.netisnff-jfb.com Mechanistically, Carnosic Acid acts as a chemical quencher of ROS, being consumed and oxidized into various derivatives, including Carnosol, in the process. nih.gov Carnosol, in contrast, is more resistant to oxidation by ROS and is thought to inhibit lipid peroxidation through a different mechanism that may involve direct interaction with lipid radicals rather than ROS scavenging. nih.gov

Rosmanol : Studies have found Rosmanol to possess antioxidant capacity that is significantly higher than synthetic antioxidants like Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA). nih.gov The in vitro antioxidant activity of Rosmanol was also found to be higher than that of α-tocopherol. nih.gov

The following table summarizes the comparative antioxidant activities based on available data.

| Compound | Comparative Antioxidant Activity | Primary Mechanism |

| This compound | Surpasses BHA, approaches BHT. google.com | Hydrogen atom donation to scavenge free radicals. kosfaj.orgmdpi.com |

| Carnosic Acid | Considered one of the most potent antioxidants in rosemary. nih.govisnff-jfb.com | Chemical quencher of ROS; gets oxidized in the process. nih.gov |

| Carnosol | Potent antioxidant, though mechanism differs from Carnosic Acid. nih.gov | Inhibits lipid peroxidation process directly; resistant to ROS. nih.gov |

| Rosmanol | Reported to be four times more potent than BHA and BHT. nih.gov Higher activity than α-tocopherol. nih.gov | Hydrogen atom donation to scavenge free radicals. scirp.org |

Interactions with Cellular Components and Biomolecules (Non-Clinical)

In vitro studies provide insights into how this compound may interact with biological systems at a molecular and cellular level, independent of a living organism.

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. While extensive molecular docking studies have been conducted on the major compounds from rosemary like Carnosic Acid, Carnosol, and Rosmarinic Acid against various protein targets, specific docking data for this compound is not widely detailed in the available literature. mdpi.combio-conferences.orgnih.govnih.gov

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the absorption of compounds. plos.orgmedtechbcn.com A study evaluating the intestinal permeability of compounds from a supercritical fluid extract of rosemary investigated the transport of this compound across Caco-2 cell monolayers. plos.orgresearchgate.net

The study determined the apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer. This compound was quantified, and its permeability was assessed in both directions: from the apical (intestinal lumen side) to the basolateral (blood side), noted as (A→B), and in the reverse direction (B→A). researchgate.net

The results indicated that this compound, like most of the other rosemary compounds tested, has low permeability. plos.orgresearchgate.net The transport was suggested to occur primarily through passive diffusion. plos.org The study classified most of the rosemary compounds as belonging to classes III and IV of the Biopharmaceutics Classification System (BCS), which are characterized by low permeability. plos.orgresearchgate.net

The table below presents the apparent permeability (Papp) values for this compound and other selected diterpenes from the study.

| Compound | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |

| This compound | (1.1 ± 0.2) x 10⁻⁶ | (1.5 ± 0.3) x 10⁻⁶ | 1.36 |

| Carnosol | (1.3 ± 0.2) x 10⁻⁶ | (1.9 ± 0.4) x 10⁻⁶ | 1.46 |

| Carnosic Acid | (1.9 ± 0.3) x 10⁻⁶ | (2.7 ± 0.5) x 10⁻⁶ | 1.42 |

| Rosmanol | (1.0 ± 0.2) x 10⁻⁶ | (1.4 ± 0.3) x 10⁻⁶ | 1.40 |

Data sourced from Pérez-Sánchez et al., 2017. plos.orgresearchgate.net Values are presented as mean ± standard deviation.

Structure Activity Relationship Sar Studies of Rosmaridiphenol Analogs

Influence of Structural Modifications on Biological Activity

The biological activity of rosmaridiphenol and its analogs, particularly their antiproliferative effects, is significantly influenced by their structural features. The icetexane skeleton, a rearranged abietane (B96969) framework, forms the basis of these compounds. Studies on various icetexane diterpenoids have provided insights into the key structural motifs responsible for their cytotoxic and anti-inflammatory activities.

The degree and position of oxygenation on the icetexane scaffold play a critical role in determining the biological potency of these compounds. For instance, the presence of hydroxyl and carbonyl groups, and their specific locations on the rings, can modulate the molecule's interaction with biological targets. Research has shown that certain icetexane derivatives exhibit significant cytotoxic activity against various cancer cell lines. For example, some analogs have demonstrated potent antiproliferative effects against human glioblastoma (U251) and human lung adenocarcinoma (SKLU-1) cell lines. nih.govnih.gov

The presence of a 1,4-diene system in the C-ring, which imparts a quinoid character to the molecule, appears to be a noteworthy feature for enhanced antiproliferative activity. mdpi.com This structural element is found in highly active icetexane-type diterpenes. mdpi.com Modifications at other positions, such as the presence of an acetoxy group, also contribute to the spectrum of biological activity. For instance, a 7α-acetoxy-6,7-dihydroicetexone derivative has been noted for its significant antiproliferative activity. mdpi.com

The following table summarizes the antiproliferative activity of selected icetexane diterpenoids, highlighting the influence of structural variations on their efficacy against different cancer cell lines.

Antiproliferative Activity of Icetexane Diterpenoids

| Compound | Modifications from this compound Core | Cell Line | IC50 (µM) |

|---|---|---|---|

| Icetexane Analog A | Additional lactone ring | U251 (Glioblastoma) | 0.27 ± 0.08 |

| Icetexane Analog A | Additional lactone ring | SKLU-1 (Lung Adenocarcinoma) | 0.46 ± 0.05 |

| Icetexane Analog B | Modified side chain | U251 (Glioblastoma) | 1.40 ± 0.03 |

| Icetexane Analog B | Modified side chain | SKLU-1 (Lung Adenocarcinoma) | 0.82 ± 0.06 |

| Iso-icetexone | Quinoid system | U251 (Glioblastoma) | 0.43 ± 0.01 |

| Iso-icetexone | Quinoid system | K562 (Myelogenous Leukemia) | 0.45 ± 0.01 |

| Iso-icetexone | Quinoid system | HCT-15 (Colon Cancer) | 0.84 ± 0.07 |

| Iso-icetexone | Quinoid system | SKLU-1 (Lung Adenocarcinoma) | 0.73 ± 0.06 |

| 19-deoxo-iso-icetexone | Quinoid system, modified at C-19 | U251 (Glioblastoma) | 1.34 ± 0.04 |

| 19-deoxo-iso-icetexone | Quinoid system, modified at C-19 | K562 (Myelogenous Leukemia) | 1.29 ± 0.06 |

| 19-deoxo-iso-icetexone | Quinoid system, modified at C-19 | HCT-15 (Colon Cancer) | 1.03 ± 0.10 |

| 19-deoxo-iso-icetexone | Quinoid system, modified at C-19 | SKLU-1 (Lung Adenocarcinoma) | 0.95 ± 0.09 |

Comparative Analysis with Related Diterpenoid Skeletons

The biological activities of this compound and its analogs are best understood when compared with other related diterpenoid skeletons, such as the abietane and neo-clerodane types. While this compound possesses the rearranged 9(10→20)-abeo-abietane (icetexane) skeleton, other diterpenoids from the same plant sources may have different core structures, leading to varied biological profiles.

For instance, abietane-type diterpenoids, which are biosynthetic precursors to icetexanes, also exhibit a range of biological effects, including anti-inflammatory and antioxidant activities. nih.gov However, studies comparing the antiproliferative activities of icetexanes and abietanes isolated from the same plant have shown that icetexanes often display more potent cytotoxic effects. nih.govnih.gov This suggests that the structural rearrangement from the abietane to the icetexane skeleton can be a crucial determinant for enhanced anticancer activity.

Similarly, neo-clerodane diterpenoids, another class of diterpenes, have also been investigated for their biological potential. While some neo-clerodanes show moderate antiproliferative activity, their potency can differ significantly from that of the icetexane analogs. mdpi.com This comparative analysis underscores the importance of the specific diterpenoid skeleton in defining the biological action of these natural products. The unique three-dimensional conformation of the icetexane framework likely plays a key role in its interaction with cellular targets.

Design and Evaluation of Novel this compound Derivatives

The insights gained from SAR studies of naturally occurring icetexane diterpenoids provide a strong foundation for the rational design of novel this compound derivatives with potentially enhanced or more selective biological activities. While the synthesis of phenol-derivatives and their evaluation for anticancer activity is an active area of research, specific studies focusing on the design and synthesis of novel this compound derivatives are limited in the currently available scientific literature. nih.gov

Based on the existing SAR data, several strategies for the design of new this compound analogs can be envisioned. One approach would be the targeted modification of the oxygenation pattern on the aromatic ring, as the number and position of hydroxyl groups are known to influence antioxidant and cytotoxic properties. Another avenue for exploration is the introduction of different functional groups at various positions of the icetexane skeleton to probe their effect on activity and selectivity.

The synthesis of such novel derivatives would allow for a more systematic exploration of the SAR of the this compound scaffold. Subsequent evaluation of these synthetic analogs in a panel of biological assays, including antiproliferative, anti-inflammatory, and antioxidant screens, would be essential to identify compounds with improved therapeutic potential. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and holds promise for unlocking the full therapeutic potential of the this compound chemical scaffold.

Chemical Derivatization and Synthetic Modifications for Research Applications

Synthesis of Rosmaridiphenol Derivatives for Structure-Activity Probing

The synthesis of derivatives is a cornerstone of medicinal chemistry, allowing for the systematic investigation of how different parts of a molecule contribute to its biological activity, a process known as structure-activity relationship (SAR) analysis. nih.gov While extensive SAR studies specifically on a broad range of this compound derivatives are not widely published, the principles can be inferred from research on related icetexane diterpenoids and other phenolic compounds. rsc.orgnih.govresearchgate.netnih.gov The semi-synthesis of this compound itself has been reported, providing a basis for the generation of novel analogs. dokumen.pubresearchgate.netthieme-connect.de

Key structural features of this compound that are ripe for modification include the two phenolic hydroxyl groups, the ketone group, and the aliphatic backbone. Synthetic strategies would likely focus on:

Alkylation or Acylation of Phenolic Hydroxyls: Conversion of the hydroxyl groups to ethers or esters can modulate the compound's antioxidant capacity, lipophilicity, and metabolic stability. For instance, methylation of one or both hydroxyl groups would impact the molecule's ability to donate hydrogen atoms, a key mechanism for its antioxidant effect.

Modification of the Ketone Group: Reduction of the ketone to an alcohol or its conversion to an oxime or other derivatives would alter the molecule's polarity and three-dimensional shape, potentially influencing its interaction with biological targets.

Modification of the Isopropyl Group: Alterations to the isopropyl group, such as hydroxylation or the introduction of other functional groups, could probe the importance of this lipophilic moiety for activity.

The following table outlines hypothetical derivatives of this compound and their expected impact on bioactivity based on general SAR principles for phenolic antioxidants.

| Derivative Name | Modification | Expected Impact on Antioxidant Activity |

| 12-O-Methylthis compound | Methylation of one phenolic hydroxyl group. | Likely reduction in hydrogen-donating capacity, potentially decreasing antioxidant activity. |

| 11,12-Di-O-acetylthis compound | Acetylation of both phenolic hydroxyl groups. | Blocks free hydroxyl groups, likely abolishing direct radical scavenging activity but may improve bioavailability. |

| 1-Deoxothis compound | Reduction of the C1-ketone to a methylene (B1212753) group. | May alter the electronic properties of the aromatic ring system, potentially modulating antioxidant activity. |

| 1-Hydroxythis compound | Reduction of the C1-ketone to a hydroxyl group. | Increases polarity; the effect on activity would depend on the stereochemistry and interaction with targets. |

This table is generated based on established principles of medicinal chemistry and structure-activity relationships for phenolic compounds.

Modification Strategies for Enhanced Stability or Reactivity

The inherent antioxidant nature of this compound suggests a degree of chemical reactivity, particularly towards oxidative degradation. nih.govoup.com Strategies to enhance its stability or modulate its reactivity are crucial for developing it into a reliable research tool or therapeutic lead.

One of the primary routes of degradation for catechols is oxidation, which can lead to the formation of quinones. nih.gov To improve stability, the following modifications could be employed:

Selective Protection of Hydroxyl Groups: Introducing protecting groups, such as methyl or benzyl (B1604629) ethers, on one or both of the phenolic hydroxyls can prevent oxidation. The choice of protecting group would be critical, with some offering more stability under specific conditions.

Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic ring could potentially increase the oxidation potential of the catechol moiety, making it more resistant to oxidation.

Conversely, to enhance reactivity for specific applications, such as creating covalent probes, one might introduce functionalities that can react with biological nucleophiles. This could involve the incorporation of a Michael acceptor or a latent electrophile that becomes activated under specific physiological conditions.

The table below summarizes potential modifications and their effects on stability and reactivity.

| Modification Strategy | Specific Modification | Effect on Stability/Reactivity |

| Etherification | Conversion of hydroxyls to methyl ethers. | Increased stability against oxidation. |

| Esterification | Conversion of hydroxyls to acetate (B1210297) esters. | Increased stability; can act as a prodrug, releasing the active phenol (B47542) upon hydrolysis. |

| Introduction of a leaving group | Sulfonation of a hydroxyl group. | Increased reactivity, creating a potential electrophilic site for covalent modification of target proteins. |

This table outlines hypothetical modifications based on known chemical principles for enhancing the stability or reactivity of phenolic compounds.

Applications in Chemical Biology Tool Development

Chemical biology tools are essential for dissecting complex biological processes. ox.ac.uknih.gov Natural products with defined biological activities, like this compound, serve as excellent scaffolds for the development of such tools. nih.govacs.orgnevadogroup.com These tools can be used to identify the molecular targets of the natural product, visualize its distribution in cells, or modulate the activity of specific proteins.

The development of this compound-based chemical probes would typically involve the introduction of a reporter tag, such as a fluorophore (e.g., fluorescein (B123965), rhodamine) or an affinity tag (e.g., biotin), and a reactive group for covalent labeling if desired. The point of attachment of the linker and tag is crucial to avoid disrupting the natural product's interaction with its biological target.

Potential chemical biology tools derived from this compound could include:

Fluorescent Probes: By attaching a fluorophore to a position on the this compound scaffold that does not interfere with its biological activity, researchers could visualize its localization within cells and tissues using fluorescence microscopy.

Affinity Probes: Immobilizing this compound onto a solid support, such as agarose (B213101) beads, via a suitable linker would create an affinity matrix. This could be used to isolate and identify its binding partners from cell lysates through affinity chromatography followed by mass spectrometry.

Activity-Based Probes (ABPs): An ABP based on this compound could be designed with a reactive group (a "warhead") that covalently binds to its target protein. A reporter tag would allow for the detection and identification of the labeled protein.

The following table illustrates potential chemical biology tools that could be developed from this compound.

| Tool Type | Description | Potential Application |

| Fluorescent this compound Probe | This compound conjugated to a fluorophore like fluorescein via a linker attached to a non-essential part of the molecule. | Cellular imaging to determine the subcellular localization of this compound's targets. |

| This compound Affinity Resin | This compound immobilized on sepharose beads. | "Pull-down" experiments to identify binding proteins from cell extracts. |

| This compound-based Photoaffinity Probe | A derivative of this compound incorporating a photo-reactive group (e.g., a diazirine) and a biotin (B1667282) tag. | Covalent labeling and subsequent identification of target proteins upon UV irradiation. |

This table presents hypothetical chemical biology tools based on the principles of probe design and the structure of this compound.

Computational Chemistry and Theoretical Modeling of Rosmaridiphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like rosmaridiphenol. Methods such as Density Functional Theory (DFT) are instrumental in this regard, providing a balance between computational cost and accuracy. dntb.gov.uamdpi.com

DFT calculations can be employed to optimize the geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, a host of electronic properties can be calculated. These properties, often referred to as reactivity descriptors, offer a quantitative measure of the molecule's chemical behavior. rasayanjournal.co.inmdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. rasayanjournal.co.in

Further insights can be gained by calculating properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. rasayanjournal.co.inresearchgate.net These parameters help to rationalize the reactivity patterns of the molecule in various chemical environments. rasayanjournal.co.in For instance, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of interaction with other molecules.

A practical application of quantum chemical calculations is the prediction of spectroscopic properties. For example, DFT calculations have been successfully used to aid in the structural elucidation of this compound diacetate, a derivative of this compound, by comparing calculated and experimental Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This approach involves calculating the magnetic shielding of each nucleus to predict its resonance frequency in an NMR spectrum.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons in reactions. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | The energy required to remove an electron. | Quantifies the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Provides insight into the overall electron-attracting nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of the molecule. |

Molecular Dynamics Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with biological macromolecules, such as proteins. researchgate.netlibretexts.org These simulations model the movement of atoms over time, providing a detailed view of the binding process and the stability of the resulting complex. researchgate.net

In a typical MD simulation of a this compound-protein complex, the system is placed in a simulated physiological environment, including water molecules and ions. The interactions between all atoms are governed by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, often on the scale of nanoseconds to microseconds. nih.gov

Several key metrics are analyzed from MD simulation trajectories to understand the biomolecular interactions of this compound. The Root Mean Square Deviation (RMSD) of the protein backbone atoms is calculated to assess the structural stability of the protein upon ligand binding. A stable RMSD value over time suggests that the complex has reached equilibrium. mdpi.comnih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein become more or less flexible upon interaction with this compound. mdpi.comnih.gov

Furthermore, MD simulations allow for the detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The frequency and lifetime of these interactions can be quantified to identify the key amino acid residues in the protein's binding pocket that are crucial for recognizing and binding this compound. rsc.org

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed on the MD simulation trajectories to estimate the strength of the interaction between this compound and its target protein. mdpi.comfrontiersin.orgnih.gov This provides a quantitative measure of the binding affinity, which is critical for evaluating the potential of this compound as a therapeutic agent.

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Binding Free Energy (ΔGbind) | The overall energy change upon binding of the ligand to the protein. | -9.5 kcal/mol |

| Protein Backbone RMSD | Root Mean Square Deviation of the protein's Cα atoms from the initial structure. | Stable fluctuation around 2.1 Å after 20 ns. |

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms within the binding pocket. | Remains below 1.5 Å, indicating stable binding. |

| Key Interacting Residues (from RMSF and interaction analysis) | Amino acids in the binding site that show significant interaction with the ligand. | Tyr88, Phe210, Arg120, Asp124 |

| Dominant Interaction Types | The primary non-covalent forces stabilizing the complex. | Hydrogen bonds with Arg120 and Asp124; π-π stacking with Tyr88 and Phe210. |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energy barriers that separate them. nih.govdiva-portal.org This is often achieved by exploring the molecule's potential energy surface (PES). libretexts.orgmdpi.comscm.comwikipedia.org

The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates. libretexts.orgwikipedia.org For a complex molecule like this compound, the PES can be highly intricate with numerous energy minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers). libretexts.org

Computational methods, particularly those based on quantum mechanics like DFT, are employed to systematically search the conformational space of this compound. nih.govdiva-portal.org This can be done through systematic or stochastic search algorithms that rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation. mdpi.com The results of this search are then used to construct an energy landscape, which is a visual representation of the PES.

From the conformational analysis, the relative populations of different conformers at a given temperature can be estimated using Boltzmann statistics. The most populated conformers are those that are most likely to be biologically active. Understanding the conformational preferences of this compound is crucial, as different conformations may exhibit different binding affinities for a target protein. The energy barriers between conformers also provide insight into the molecule's flexibility and its ability to adapt its shape to fit into a binding site. For abietane (B96969) diterpenes, the class of molecules to which this compound belongs, conformational analysis has been used to establish the relative stereochemistry and to understand their structural features. nih.govdiva-portal.orgmdpi.com

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | τ1: -65.2, τ2: 175.8 | 65.3 |

| 2 | 0.85 | τ1: 68.1, τ2: 178.2 | 20.1 |

| 3 | 1.50 | τ1: -70.5, τ2: -60.1 | 8.5 |

| 4 | 2.10 | τ1: 175.3, τ2: 177.4 | 3.1 |

| Other | > 2.5 | - | < 3.0 |

Future Perspectives in Rosmaridiphenol Research

Elucidation of Remaining Biosynthetic Steps and Enzymes

The complete biosynthetic pathway of rosmaridiphenol is yet to be fully detailed. It is understood to be an abietane-type diterpenoid, likely derived from a common precursor shared with other well-known compounds from rosemary, such as carnosic acid. oup.com The biosynthesis is thought to begin with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tricyclic abietane (B96969) skeleton. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases (P450s), are crucial for creating the specific chemical architecture of these molecules. oup.com

Research has successfully identified the enzymes responsible for converting GGPP into ferruginol (B158077), a key intermediate, and the subsequent P450s that hydroxylate the ferruginol core to produce carnosic acid. oup.com Since this compound is considered an oxidized derivative of carnosic acid, future research must focus on identifying the specific enzymes—likely oxidoreductases or hydroxylases—that catalyze the final transformative steps. oup.com This involves pinpointing the enzymes responsible for the rearrangement of the abietane skeleton into the characteristic 6-7-6 tricyclic core of icetexanes and the subsequent specific oxidations. nih.gov

Key research objectives include:

Gene Discovery: Using transcriptomic data from Rosmarinus officinalis or other source plants to identify candidate P450s and other enzymes that are co-expressed with known genes in the pathway.

Heterologous Expression: Expressing candidate genes in microbial hosts (like Saccharomyces cerevisiae) or in plants (like Nicotiana benthamiana) to characterize their function and confirm their role in converting carnosic acid or a related intermediate into this compound. oup.comnih.gov

In Vitro Enzymatic Assays: Purifying the identified enzymes to perform detailed kinetic studies and confirm their substrate specificity and reaction mechanisms. nih.gov

Table 1: Potential Enzymes and Methodologies for Elucidating this compound Biosynthesis

| Enzyme Class | Potential Role | Investigative Approach |

|---|---|---|

| Terpene Synthase | Formation of the initial diterpene skeleton from GGPP. | Gene cloning and functional expression from R. officinalis. |

| Cytochrome P450s | Sequential hydroxylation and oxidation of the diterpene core, leading from ferruginol to carnosic acid and ultimately to this compound. | Transcriptome analysis, heterologous expression, and in vitro assays with potential precursors. oup.com |

| Oxidoreductases | Catalyzing the final oxidation and rearrangement steps that define the this compound structure. | Protein purification and characterization; targeted gene knockout/silencing in the source plant. |

Exploration of Undiscovered Bioactivities (Mechanistic In Vitro)

While the antioxidant activity of this compound is known, its full spectrum of bioactivities remains largely unexplored. scribd.com Future investigations should pivot towards mechanistic in vitro studies to uncover novel biological effects and understand how the molecule interacts with cellular targets. The broad activities reported for rosemary extracts—including anti-inflammatory, antimicrobial, and antidiabetic effects—provide a logical starting point for focused studies on the pure compound. plos.orgnih.govresearchgate.net

Promising areas for mechanistic investigation include:

Anti-inflammatory Effects: Assessing the ability of this compound to modulate key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) in macrophage cell lines or its effect on cyclooxygenase (COX) enzymes. researchgate.net

Antidiabetic Potential: Investigating the inhibitory effects of this compound on carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are key targets for managing hyperglycemia. researchgate.net

Anticancer Properties: Screening this compound for cytotoxicity against a panel of human cancer cell lines and, if active, exploring its mechanism of action (e.g., induction of apoptosis, cell cycle arrest). researchgate.net

Intestinal Permeability and Transport: Using in vitro models such as Caco-2 cell monolayers to determine the permeability of this compound and elucidate its mechanism of transport (e.g., passive diffusion, active transport) across the intestinal barrier. plos.orgnih.govplos.org

Table 2: Proposed In Vitro Studies for Novel this compound Bioactivities

| Potential Bioactivity | In Vitro Model / Assay | Mechanistic Target/Endpoint |

|---|---|---|

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. | Measurement of nitric oxide, prostaglandin (B15479496) E2, and inflammatory cytokine (e.g., TNF-α, IL-6) levels. researchgate.net |

| Antidiabetic | Enzyme inhibition assays. | Determination of IC50 values against α-glucosidase and α-amylase. researchgate.netnih.gov |

| Anticancer | MTT or similar viability assays on cancer cell lines (e.g., colon, breast). | Determination of IC50; analysis of apoptosis markers (caspase activation) and cell cycle distribution. researchgate.netnih.gov |

| Neuroprotection | Neuronal cell cultures (e.g., SH-SY5Y) under oxidative stress. | Assessment of cell viability, reactive oxygen species (ROS) levels, and mitochondrial function. |

Development of Chemoenzymatic Synthetic Approaches

Total synthesis of this compound has been achieved through multi-step chemical routes, often employing ring-expansion strategies from abietane precursors or metal-catalyzed cyclizations. scribd.comthieme-connect.de These methods, while elegant, can be lengthy and may lack the efficiency and sustainability required for large-scale production. Future synthetic strategies should focus on developing chemoenzymatic approaches, which integrate the precision of biocatalysis with the versatility of chemical synthesis. nih.govrsc.org

A chemoenzymatic route could leverage a readily available natural product, like (+)-pisiferic acid, or a synthetic intermediate. scribd.com Chemical steps could be used for core structural modifications, such as the ring expansion to form the icetexane skeleton. thieme-connect.de Enzymatic steps, using either isolated enzymes or whole-cell biocatalysts, could then be employed for challenging reactions that require high regio- and stereoselectivity, such as specific hydroxylations or oxidations. nih.gov The enzymes identified in biosynthetic studies (Section 10.1) would be prime candidates for integration into these synthetic pathways.

This integrated approach offers several advantages:

Increased Selectivity: Enzymes can modify specific positions on a complex molecule without the need for cumbersome protecting group strategies.

Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild temperature and pH, reducing energy consumption and waste. rsc.org

Reduced Step Count: An enzymatic step can sometimes accomplish a transformation that would require multiple chemical steps. rsc.org

Table 3: Comparison of Chemical and Potential Chemoenzymatic Steps in this compound Synthesis

| Synthetic Transformation | Conventional Chemical Method | Potential Chemoenzymatic Alternative |

|---|---|---|

| Formation of Tricyclic Core | Gold-catalyzed intramolecular cyclization. scribd.comresearchgate.net | Use of a terpene cyclase enzyme on an acyclic precursor. |

| Ring Expansion | Polyphosphoric acid-mediated cyclization; intramolecular Diels-Alder. thieme-connect.de | (Currently, primarily a chemical transformation). |

| Selective Hydroxylation | Multi-step process involving protection, oxidation, and deprotection. | Direct hydroxylation using a specific P450 monooxygenase. oup.com |

| Final Oxidation | Oxidation with reagents like IBX (2-Iodoxybenzoic acid). thieme-connect.de | Biotransformation using an oxidoreductase or a whole-cell system expressing the enzyme. |

Advanced Multi-Omics Integration for Comprehensive Biological Understanding

To gain a truly comprehensive understanding of this compound, future research must move beyond single-endpoint studies and embrace systems biology. researchgate.netfrontiersin.org The integration of multiple high-throughput 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of both the biosynthesis of this compound and its effects on biological systems. frontiersin.orgnih.gov

An integrated multi-omics approach can be applied in two main contexts:

Understanding Biosynthesis and Regulation: By applying stressors (e.g., UV light, elicitors) to R. officinalis plants, researchers can simultaneously measure changes in the transcriptome (gene expression), proteome (enzyme levels), and metabolome (metabolite concentrations). researchgate.netmdpi.com Correlating the expression of candidate genes with the accumulation of this compound and its precursors can provide definitive evidence for gene function and reveal the regulatory networks controlling the pathway. nih.gov

Elucidating Bioactivity: Treating human cell models (e.g., Caco-2, hepatocytes) with this compound and analyzing the resulting changes in the cellular transcriptome, proteome, and metabolome can uncover its mechanism of action. frontiersin.org This approach can identify the specific cellular pathways modulated by the compound, revealing new therapeutic targets and providing a molecular basis for its observed bioactivities, moving beyond hypothesis-driven to discovery-based science. nih.gov

Table 4: Application of Multi-Omics Approaches in this compound Research

| Omics Technology | Application in Biosynthesis Research | Application in Bioactivity Research |

|---|---|---|

| Genomics | Provides the reference genome for identifying potential biosynthetic genes. | Identifies genetic variations in cell lines or populations that may influence response to this compound. nih.gov |

| Transcriptomics (RNA-Seq) | Identifies genes (e.g., P450s, transferases) whose expression correlates with this compound production. | Reveals which gene networks and signaling pathways are up- or down-regulated in human cells upon treatment. frontiersin.org |

| Proteomics | Quantifies the abundance of biosynthetic enzymes, confirming that gene expression changes translate to the protein level. | Identifies protein targets that are differentially expressed or post-translationally modified by this compound. nih.gov |

| Metabolomics | Quantifies this compound, its precursors, and related metabolites, providing a direct measure of pathway output. | Measures global changes in the cellular metabolome to identify metabolic pathways impacted by this compound. nih.gov |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and characterizing Rosmaridiphenol in plant extracts?

- Methodology : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) (1D and 2D), mass spectrometry (MS), and infrared (IR) spectroscopy for structural elucidation. For absolute configuration determination, single-crystal X-ray diffraction combined with vibrational circular dichroism (VCD) and density functional theory (DFT) calculations is critical . Chromatographic methods (e.g., HPLC) are essential for purity assessment, with validation via comparison to reference spectra and spiking experiments .

Q. How is the antioxidant activity of this compound assessed in experimental models?

- Methodology : Employ in vitro assays such as DPPH radical scavenging, lipid peroxidation inhibition (e.g., in pork sausage or fish oil models), and ferric reducing antioxidant power (FRAP). Include positive controls (e.g., BHT, ascorbic acid) and quantify activity using IC50 values. Ensure standardized extraction protocols (e.g., solvent polarity, temperature) to minimize variability .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts or food systems?

- Methodology : Use reversed-phase HPLC with UV/Vis or diode-array detection (DAD) for routine quantification. For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Validate methods with recovery studies (80–120%) and calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in this compound characterization, as observed in early vs. revised structural proposals?

- Methodology : Address contradictions by cross-validating NMR assignments (e.g., HSQC, HMBC for long-range coupling) and comparing experimental data with computational models (e.g., DFT-optimized geometries). Reproduce synthesis and purification steps under controlled conditions to isolate stereoisomers, followed by VCD analysis for absolute configuration confirmation .

Q. What methodologies are used to investigate this compound’s interaction with metabolic enzymes (e.g., pancreatic lipase) in obesity-related studies?

- Methodology : Conduct in vitro enzyme inhibition assays using fluorogenic substrates, with kinetic analysis (Km, Vmax) to determine inhibition type (competitive/non-competitive). Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at active sites. Validate findings using adipocyte differentiation models and in vivo studies measuring fecal lipid excretion .

Q. How should researchers address contradictory data in studies evaluating this compound’s antioxidant efficacy across different experimental systems?

- Methodology : Perform comparative studies under standardized conditions (e.g., oxygen tension, pH, substrate concentration). Use multi-omics approaches (e.g., metabolomics) to identify confounding factors like co-extracted compounds (e.g., carnosic acid) that may synergize or antagonize activity. Apply multivariate statistical analysis (PCA, PLS-DA) to isolate this compound-specific effects .

Q. What strategies validate this compound’s bioavailability and pharmacokinetics in pharmacological research?

- Methodology : Employ in vitro Caco-2 cell models for intestinal permeability assessment and in vivo pharmacokinetic studies (rodents) with LC-MS/MS quantification of plasma/tissue concentrations. Calculate parameters like Tmax, Cmax, and AUC. Use physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability .

Data Reproducibility and Reporting

Q. What minimum experimental details are required to ensure reproducibility of this compound studies?

- Guidelines : Report extraction solvents (e.g., ethanol:water ratios), chromatographic conditions (column type, gradient), and spectroscopic parameters (NMR frequency, MS ionization mode). Deposit raw data (e.g., NMR spectra, crystal coordinates) in repositories like Zenodo or Figshare. Include a Data Availability Statement (DAS) in publications .

Q. How should researchers handle conflicting spectral data when characterizing this compound derivatives?

- Guidelines : Re-examine sample purity via TLC/HPLC and confirm solvent residual peaks in NMR. Collaborate with specialized labs for independent validation. Publish negative results or ambiguous data as supplementary information to aid community-driven resolution .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes